molecular formula C6H5NO3S B14243344 2-Hydroxy-3-(1,3-thiazol-4-yl)prop-2-enoic acid CAS No. 490030-20-1

2-Hydroxy-3-(1,3-thiazol-4-yl)prop-2-enoic acid

Cat. No.: B14243344
CAS No.: 490030-20-1
M. Wt: 171.18 g/mol
InChI Key: SFKLMAXTMWBXQE-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(1,3-thiazol-4-yl)prop-2-enoic acid is a heterocyclic organic compound that contains both a thiazole ring and a hydroxyprop-2-enoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(1,3-thiazol-4-yl)prop-2-enoic acid typically involves the condensation of thiazole derivatives with suitable aldehydes or ketones under acidic or basic conditions. One common method involves the reaction of 4-thiazolecarboxaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(1,3-thiazol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-3-(1,3-thiazol-4-yl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(1,3-thiazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-(1,3-thiazol-4-yl)prop-2-enoic acid is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for the development of new drugs and materials .

Properties

CAS No.

490030-20-1

Molecular Formula

C6H5NO3S

Molecular Weight

171.18 g/mol

IUPAC Name

2-hydroxy-3-(1,3-thiazol-4-yl)prop-2-enoic acid

InChI

InChI=1S/C6H5NO3S/c8-5(6(9)10)1-4-2-11-3-7-4/h1-3,8H,(H,9,10)

InChI Key

SFKLMAXTMWBXQE-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)C=C(C(=O)O)O

Origin of Product

United States

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